molecular formula C10H8Br2O2 B1466113 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-60-4

4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Katalognummer B1466113
CAS-Nummer: 1189817-60-4
Molekulargewicht: 319.98 g/mol
InChI-Schlüssel: MFGXCGHHHBLUMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one” is a chemical compound. It is a derivative of dibenzoxepin , which is a tricyclic compound and the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and its derivatives have been extensively studied for their synthesis and structural properties. Li et al. (2017) synthesized various 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and analyzed their crystal structures, demonstrating their potential in forming one-dimensional chains and three-dimensional networks through hydrogen bonds and C-H...O interactions. These structural insights are crucial for understanding the chemical behavior of these compounds (Li et al., 2017).

Potential in Medicinal Chemistry

  • The compound's derivatives have shown promise in medicinal chemistry. For instance, Maurya et al. (2012) developed an efficient route for constructing helical 'S' shaped dioxathia- and oxadithiahelicenes using 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, which could have implications in drug design due to their unique geometries and electronic structures (Maurya et al., 2012).

Applications in Synthesis of Novel Compounds

  • Research has shown that this compound can be used in synthesizing various novel structures. For instance, Reddy et al. (2011) described the synthesis of dibenzo[b,e]oxepines, demonstrating the versatility of 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives in forming complex molecular structures (Reddy et al., 2011).

Exploration in Antifungal and Antibacterial Agents

  • The derivatives of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one have been explored for their antifungal and antibacterial properties. Cao et al. (2019) demonstrated that certain derivatives exhibit selective antifungal activity, suggesting their potential application in developing new therapeutic agents (Cao et al., 2019). Similarly, Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing antibacterial properties, particularly against Gram-negative bacteria (Kuntala et al., 2015).

Photopharmacology Applications

  • Borys et al. (2022) explored dibenzo[b, f]oxepine derivatives for their potential in photopharmacology. Their study focused on understanding the interaction of these compounds with biological systems, indicating a promising area for further research in controlled drug delivery and targeted therapies (Borys et al., 2022).

Eigenschaften

IUPAC Name

4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGXCGHHHBLUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Synthesis routes and methods I

Procedure details

To a solution of 8-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (1.2 g, 5 mmol) in diethyl ether (20 mL) at 0° C. was added bromine (257 μL, 5 mmol) dropwise under nitrogen. The reaction mixture was stirred at 0° C. for 1 h, allowed to warm up to RT and stirred for 3 h. Further bromine (50 μL, 0.97 mmol) was added and stirring was pursued for 16 h. The solvent was removed in vacuo and the resultant residue was purified by flash chromatography (SiO2, 10% ethyl acetate in cyclohexane) to give the title compound as a white solid (1.55 g, 97%). 1H NMR (CDCl3): 7.62 (1H, m), 7.26 (2H, m), 4.94 (1H, dd, J=7.7, 6.7 Hz), 4.43 (1H, ddd, J=12.7, 5.6, 4.8 Hz), 4.25-4.15 (1H, m), 2.97-2.86 (1H, m), 2.51 (1H, ddt, J=14.7, 7.7, 4.6 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
257 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a stirred solution of 8-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (3.10 g; 12.8 mmol) in Et2O at 0° C. was added Br2 (625 μl; 12.2 mmol) and the reaction mixture was allowed to warm to r.t. over 2 h. Volatiles were evaporated and the residue purified by flash column chromatography (0-20% EtOAc in hexanes) to give 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a colorless solid (4.0 g, 96% yield). 1H NMR (400 MHz, CDCl3) δ 7.18-7.21 (m, 2H), 7.55 (d, J=8.0, 1H), 4.87 (app. t, J=5.2, 2H), 4.33-4.39 (m, 1H), 4.09-4.16 (m, 1H), 2.78-2.91 (m, 1H), 2.40-2.49 (m, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
625 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 2
Reactant of Route 2
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 3
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 4
Reactant of Route 4
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 5
Reactant of Route 5
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 6
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.